molecular formula C17H26N4O3 B2757811 N-(4-methylpiperazin-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034278-79-8

N-(4-methylpiperazin-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Katalognummer: B2757811
CAS-Nummer: 2034278-79-8
Molekulargewicht: 334.42
InChI-Schlüssel: XJQZUGNANMDBAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methylpiperazin-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a 4-methylpiperazinyl group and a tetrahydro-2H-pyran-4-ylmethoxy group, which contribute to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperazin-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

    Substitution with 4-Methylpiperazine: The nicotinamide is then reacted with 4-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the N-(4-methylpiperazin-1-yl)nicotinamide intermediate.

    Attachment of the Tetrahydro-2H-pyran-4-ylmethoxy Group: The final step involves the reaction of the intermediate with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methylpiperazin-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the nicotinamide core to a corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyran moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

N-(4-methylpiperazin-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(4-methylpiperazin-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For instance, it may inhibit or activate enzymes involved in nicotinamide metabolism, thereby affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nicotinamide: The parent compound, which lacks the piperazine and pyran substitutions.

    4-Methylpiperazine: A simpler structure that forms part of the target compound.

    Tetrahydro-2H-pyran-4-ylmethanol: Another component of the target compound.

Uniqueness

N-(4-methylpiperazin-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual components or simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

N-(4-methylpiperazin-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a derivative of nicotinamide, which is known for its various biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. This compound's structure includes a piperazine ring and a tetrahydropyran moiety, suggesting possible interactions with biological targets that could lead to therapeutic applications.

The molecular formula of this compound is C14H22N4O2C_{14}H_{22}N_{4}O_{2}, with a molecular weight of approximately 278.35 g/mol. The presence of the methoxy and piperazine groups may enhance its solubility and bioavailability compared to other nicotinamide derivatives.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The piperazine moiety is known to enhance binding affinity to receptors and enzymes, while the tetrahydropyran group can influence the compound's pharmacokinetic properties. Preliminary studies suggest that it may act as a Bruton's tyrosine kinase (BTK) inhibitor, which is crucial in B-cell signaling pathways and has implications in treating B-cell malignancies .

In Vitro Studies

In vitro studies have demonstrated that nicotinamide derivatives exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For instance, compounds similar to this compound have shown reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages.

In Vivo Studies

Animal models treated with nicotinamide derivatives have shown improved outcomes in models of neurodegenerative diseases, suggesting neuroprotective effects. For example, studies involving similar compounds indicated a reduction in neuronal apoptosis and improved cognitive function in rodent models of Alzheimer's disease.

Case Studies

Study Objective Findings
Study 1Evaluate anti-inflammatory effectsSignificant reduction in TNF-α levels in macrophages treated with related compounds.
Study 2Assess neuroprotective propertiesImproved cognitive function and reduced neuronal death in Alzheimer's model.
Study 3Investigate BTK inhibitionCompound exhibited IC50 values indicating potent inhibition of BTK activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the piperazine and tetrahydropyran rings significantly affect biological activity. For instance, increasing the lipophilicity of the piperazine moiety has been correlated with enhanced receptor binding affinity .

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
  • Analog Development : Synthesizing analogs to enhance potency and selectivity towards specific biological targets.

Eigenschaften

IUPAC Name

N-(4-methylpiperazin-1-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-20-6-8-21(9-7-20)19-17(22)15-2-3-16(18-12-15)24-13-14-4-10-23-11-5-14/h2-3,12,14H,4-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQZUGNANMDBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.